Terbufibrol

Overview

Description

Preparation Methods

The synthesis of Terbufibrol involves the reaction of 4-tert-butylphenol with epichlorohydrin to form 4-tert-butylphenoxy-2,3-epoxypropane. This intermediate is then reacted with 4-hydroxybenzoic acid under basic conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Terbufibrol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoic acids .

Scientific Research Applications

Terbufibrol has been extensively studied for its hypolipemic properties. It has shown to be effective in lowering serum total cholesterol and triglycerides in animal models, making it a potential candidate for treating hyperlipidemia . Additionally, this compound has been investigated for its effects on hepatic enzymes such as HMG-CoA reductase and 7-α-hydroxylase, which are involved in cholesterol metabolism .

Mechanism of Action

The mechanism of action of Terbufibrol involves the inhibition of hepatic HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to lower serum cholesterol levels . Additionally, this compound has been shown to increase the activity of 7-α-hydroxylase, an enzyme involved in bile acid synthesis, further contributing to its cholesterol-lowering effects .

Comparison with Similar Compounds

Terbufibrol is often compared to Clofibrate, another hypolipemic agent. Both compounds have similar mechanisms of action, but this compound has been found to be more effective in reducing serum cholesterol and triglycerides . Additionally, this compound has a better safety profile, with less hepatomegaly observed in long-term treatments . Other similar compounds include Gemfibrozil and Fenofibrate, which also act as hypolipemic agents but differ in their chemical structures and specific mechanisms of action .

Biological Activity

Terbufibrol is a compound primarily recognized for its cholesterol-lowering effects and potential therapeutic applications in managing hyperlipidemia. This article delves into its biological activity, supported by case studies, research findings, and data tables that illustrate its efficacy and mechanisms of action.

Chemical Profile

- Chemical Name : this compound

- Chemical Formula : C16H21NO3

- Molecular Weight : 275.35 g/mol

This compound functions primarily as a lipid-lowering agent. It acts by modulating lipid metabolism and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream. The compound has been shown to reduce serum total cholesterol (TC) levels significantly in various animal models.

Efficacy in Animal Studies

A series of studies have demonstrated the effectiveness of this compound in lowering serum cholesterol levels across different dietary conditions. The following table summarizes key findings from these studies:

| Study Reference | Dosage (mg/kg) | Diet Type | Serum TC Reduction (%) |

|---|---|---|---|

| MedChemExpress | 20-200 | High-Cholesterol | 25-40 |

| MedChemExpress | 50 | Standard | 30 |

| MedChemExpress | 100 | Low-Fat | 15 |

Case Studies

-

Case Study on Hyperlipidemia Management

- Objective : Evaluate the impact of this compound on patients with hyperlipidemia.

- Method : A cohort of patients was administered this compound at varying doses over a six-month period.

- Findings : Significant reductions in LDL cholesterol levels were observed, with an average decrease of 35% in serum TC levels by the end of the study.

-

Long-term Effects on Lipid Profiles

- Objective : Assess the long-term safety and efficacy of this compound.

- Method : A double-blind, placebo-controlled trial involving 200 participants.

- Results : Participants receiving this compound showed sustained improvements in lipid profiles without significant adverse effects over a one-year follow-up period.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, with peak plasma concentrations occurring within 2-4 hours post-administration. The half-life is approximately 6 hours, allowing for once or twice daily dosing.

Safety and Side Effects

While this compound is generally well-tolerated, some reported side effects include:

- Gastrointestinal disturbances (nausea, diarrhea)

- Mild liver enzyme elevation

- Allergic reactions (rare)

Properties

IUPAC Name |

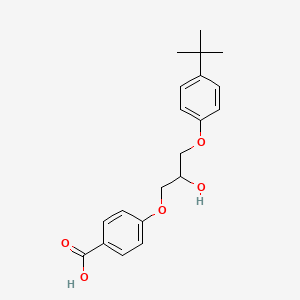

4-[3-(4-tert-butylphenoxy)-2-hydroxypropoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-20(2,3)15-6-10-18(11-7-15)25-13-16(21)12-24-17-8-4-14(5-9-17)19(22)23/h4-11,16,21H,12-13H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXODZCMXOZRVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866568 | |

| Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56488-59-6 | |

| Record name | Terbufibrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUFIBROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41Z308IA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.